3-Isoxazolecarbonyl chloride
Overview
Description
3-Isoxazolecarbonyl chloride is a compound that belongs to the class of isoxazole derivatives . It has a molecular formula of C4H2ClNO2 and a molecular weight of 131.52 g/mol .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The 3-Isoxazolecarbonyl chloride molecule contains a total of 10 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment .Scientific Research Applications
Organic Synthesis and Catalysis
Facilitating Synthesis of Heterocyclic Compounds : A study by Meena, Maiti, and Chanda (2016) demonstrated the use of Cu(I) catalysis in the microwave-assisted synthesis of 3,5-disubstituted isoxazoles in a green medium, showcasing an efficient method for generating diverse isoxazoles, which are crucial scaffolds in pharmaceuticals and agrochemicals Meena, Maiti, & Chanda, 2016.
Advancements in Isoxazole Synthesis : The work by Su Wei-ke (2008) on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride demonstrated a high-yield, low-cost synthetic route, further contributing to the utility of isoxazole derivatives in the development of new chemical entities Su Wei-ke, 2008.
Solvent-Free Synthetic Approaches : Research by Hernandez R. et al. (2022) highlighted a scalable, solvent-free method for synthesizing 3,5-isoxazoles via 1,3-dipolar cycloaddition, utilizing a recyclable Cu/Al2O3 nanocomposite catalyst. This approach represents an environmentally friendly and efficient pathway for isoxazole synthesis Hernandez R. et al., 2022.
Material Science and Green Chemistry
- Ionic Liquids and Green Solvents : The study on ionic liquids by Rogers and Voth (2007) explored their potential as environmentally benign solvents for industrial and laboratory processes, including their application in cellulose functionalization and metal chloride catalysis Rogers & Voth, 2007. This research underscores the importance of 3-Isoxazolecarbonyl chloride derivatives in developing sustainable chemical processes.
Safety And Hazards
The safety data sheet for 3-Isoxazolecarbonyl chloride indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Isoxazoles, including 3-Isoxazolecarbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthetic strategies and the exploration of their biological activities .
properties
IUPAC Name |
1,2-oxazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METIWKXXPOVGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451577 | |
Record name | 3-Isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazolecarbonyl chloride | |
CAS RN |
53064-54-3 | |
Record name | 3-Isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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